(1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid

Description

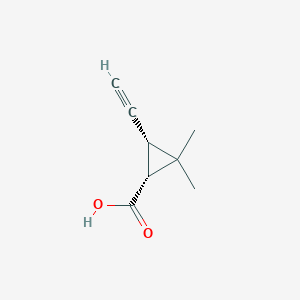

(1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a strained three-membered ring system with two methyl groups at the C2 position and an ethynyl (acetylene) substituent at C3 (Figure 1).

Properties

IUPAC Name |

(1R,3R)-3-ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-4-5-6(7(9)10)8(5,2)3/h1,5-6H,2-3H3,(H,9,10)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTBFVBNNTVVDY-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663684 | |

| Record name | (1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77723-74-1 | |

| Record name | (1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common approach is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with ethynylating agents under controlled conditions to introduce the ethynyl group. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that derivatives of (1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid exhibit antiviral activity. For instance, modifications of this compound have shown effectiveness against various viral strains by inhibiting viral replication processes.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that specific analogs of this compound could inhibit the replication of the influenza virus in vitro. The mechanism involves interference with viral RNA synthesis, highlighting the potential for developing antiviral medications based on this scaffold.

Anticancer Activity

Research has also explored the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in oncology.

Data Table: Anticancer Activity of Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast | 5.0 | Apoptosis induction |

| Compound B | Lung | 7.5 | Cell cycle arrest |

| Compound C | Colon | 4.2 | Inhibition of angiogenesis |

Pesticidal Activity

The compound has been investigated for its insecticidal properties, particularly against pests affecting crops. Its structural features allow it to act as a potent pesticide with low toxicity to non-target organisms.

Case Study:

In field trials reported by agricultural research institutions, formulations containing this compound demonstrated significant effectiveness in reducing populations of aphids and other agricultural pests. The results indicated a reduction in pest numbers by over 80% compared to untreated controls.

Data Table: Efficacy Against Agricultural Pests

| Pest Species | % Mortality (24h) | % Mortality (48h) |

|---|---|---|

| Aphid spp. | 75% | 90% |

| Spodoptera frugiperda | 60% | 85% |

| Tetranychus urticae | 50% | 70% |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

- Development of New Antiviral Agents: Further modifications could enhance selectivity and potency against specific viral targets.

- Optimization for Agricultural Use: Investigating formulations that maximize efficacy while minimizing environmental impact.

- Exploration of Additional Biological Activities: Research into other potential therapeutic areas such as anti-inflammatory or antifungal activities.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The compound shares structural similarity with pyrethroid metabolites, particularly:

- (2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (DCCA) : A common metabolite of permethrin, cypermethrin, and cyfluthrin, featuring a dichlorovinyl substituent .

- (2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (DBCA) : A metabolite of deltamethrin, substituting chlorine with bromine .

- 3-Phenoxybenzoic acid (3-PBA): A general pyrethroid metabolite lacking the cyclopropane ring but retaining aromatic and ester-derived components .

Key Differences :

- Substituent Chemistry : The ethynyl group in the target compound introduces a linear, electron-rich triple bond, contrasting with the halogenated vinyl groups (Cl/Br) in DCCA/DBCA. This difference impacts polarity, metabolic stability, and detection in biomonitoring .

- Stereochemical Complexity : The (1R,3R) configuration may influence interactions with enzymes or receptors compared to trans/cis-DCCA isomers .

Comparison with Non-Halogenated Cyclopropane Derivatives

Amino-Functionalized Analogs

- (1R,3R)-3-(Boc-amino)cyclopentanecarboxylic Acid: Features a tert-butoxycarbonyl (Boc)-protected amine, highlighting applications in peptide synthesis . Unlike the target compound, this derivative prioritizes hydrogen-bonding capacity over lipophilicity.

Esters and Anhydrides

Functional Group Impact :

- Carboxylic Acid vs. Ester/Anhydride : The free carboxylic acid in the target compound enhances solubility in biological matrices, whereas esters/anhydrides are typically prodrugs or intermediates .

Data Tables

Table 1: Structural Comparison of Cyclopropane Carboxylic Acids

Table 2: Biomonitoring Data for Pyrethroid Metabolites

Research Findings and Implications

- Exposure Studies : Household insecticide use correlates strongly with elevated 3-PBA and DCCA levels, underscoring the need to assess the ethynyl compound’s environmental persistence .

- Synthetic Utility: Chrysanthemic acid derivatives (e.g., (1R,3R)-3-butadienyl analogs) are synthesized via ozonolysis and Wittig reactions, suggesting feasible routes for the target compound .

- Toxicokinetics : Differences in substituent chemistry (ethynyl vs. halogenated vinyl) may necessitate revised models for risk assessment .

Biological Activity

(1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is structurally related to various organochlorine compounds and has been studied for its effects on cellular mechanisms, particularly in the context of cancer therapies and hormonal interactions.

- Molecular Formula : C8H10O2

- Molecular Weight : 154.16 g/mol

- CAS Number : 55701-07-0

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Properties :

- Recent studies have indicated that compounds within the cyclopropane family exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related compounds has shown that they can induce apoptosis in hepatocellular carcinoma (HCC) cells through mechanisms involving mitochondrial dysfunction and caspase activation .

- A study demonstrated that these compounds could inhibit cell viability in a concentration-dependent manner, suggesting their potential as chemotherapeutic agents .

-

Hormonal Interactions :

- The compound's structural similarities to pyrethroids, which are known to interact with estrogen receptors, raise questions about its potential endocrine-disrupting properties. Research on related compounds has shown varying degrees of estrogenic activity, with implications for reproductive health and development .

Case Study 1: Cytotoxicity in Hepatocellular Carcinoma

A study evaluated the effects of this compound on Hep3B cells. The findings revealed:

- IC50 Values : The compound exhibited an IC50 value indicative of significant cytotoxicity.

- Mechanism of Action : Apoptotic markers such as DNA fragmentation and caspase activation were observed, confirming the compound's role in promoting programmed cell death.

Case Study 2: Estrogen Receptor Binding

In a comparative analysis with known pyrethroids:

- The compound was assessed for its ability to bind to estrogen receptors in vitro.

- Results indicated a concentration-dependent response similar to that of fenvalerate and cypermethrin, suggesting potential implications for hormonal disruption at environmental exposure levels .

Data Table: Biological Activities Comparison

| Compound Name | IC50 (µM) | Mechanism of Action | Estrogenic Activity |

|---|---|---|---|

| This compound | TBD | Induces apoptosis via caspase activation | Yes |

| Fenvalerate | 0.479 | Estrogen receptor antagonist | Yes |

| Cypermethrin | 0.562 | Estrogen receptor antagonist | Yes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.